molecular formula C18H8F5NO3 B1604691 Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate CAS No. 921938-61-6

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate

Cat. No.: B1604691
CAS No.: 921938-61-6
M. Wt: 381.3 g/mol
InChI Key: LKCOLTBNDUOLEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate typically involves the esterification of 3-(pyridin-2-yloxy)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate involves its reactivity towards nucleophiles. The pentafluorophenyl group is highly electron-withdrawing, making the ester bond more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify proteins, peptides, and other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorophenyl 4-(pyridin-2-yloxy)benzoate
  • Pentafluorophenyl 3-(pyridin-3-yloxy)benzoate
  • Pentafluorophenyl 3-(pyridin-4-yloxy)benzoate

Uniqueness

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate is unique due to the specific positioning of the pyridin-2-yloxy group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-pyridin-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8F5NO3/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(25)9-4-3-5-10(8-9)26-11-6-1-2-7-24-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCOLTBNDUOLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640221
Record name Pentafluorophenyl 3-[(pyridin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-61-6
Record name Pentafluorophenyl 3-[(pyridin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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